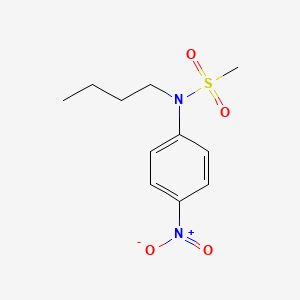

N-Butyl-N-(4-nitrophenyl)methanesulfonamide

Description

N-Butyl-N-(4-nitrophenyl)methanesulfonamide is a sulfonamide derivative featuring a butyl group and a para-nitrophenyl substituent attached to the sulfonamide nitrogen. This compound belongs to a broader class of sulfonamides known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

N-butyl-N-(4-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-3-4-9-12(18(2,16)17)10-5-7-11(8-6-10)13(14)15/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHWEGKCBMWXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(4-nitrophenyl)methanesulfonamide typically involves the reaction of 4-nitroaniline with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature. The resulting intermediate is then treated with methanesulfonyl chloride to form the final product.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-N-(4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like tin chloride or iron powder are employed.

Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products Formed:

Oxidation: Nitro group can be oxidized to nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: Various substituted derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

N-Butyl-N-(4-nitrophenyl)methanesulfonamide is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules that exhibit biological activity. For instance, it has been employed in the synthesis of sulfonamide-based drugs known for their antibacterial properties .

1.2 Anticancer Research

Recent studies have highlighted the potential of compounds similar to this compound in anticancer research. The nitrophenyl group is known to enhance the cytotoxicity of certain compounds against cancer cells. Research indicates that modifications to the nitrophenyl moiety can lead to increased potency against specific cancer cell lines, making it a candidate for further investigation in drug development .

Biochemical Research

2.1 Enzyme Inhibition Studies

This compound has been studied for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of certain lipases, which are critical in lipid metabolism. This inhibition can be pivotal in understanding metabolic disorders and developing treatments for obesity and related conditions .

2.2 Mechanistic Studies

The compound's ability to interact with biological macromolecules makes it valuable for mechanistic studies. By investigating how this compound affects enzyme activity or cellular signaling pathways, researchers can gain insights into disease mechanisms and therapeutic targets .

Toxicological Studies

3.1 Safety Assessments

As with any chemical compound intended for use in pharmaceuticals or research, safety assessments are crucial. Studies have been conducted to evaluate the toxicity profile of this compound, focusing on its effects on human cells and animal models. These studies help establish safe dosage levels and potential side effects, which are critical for regulatory approval processes .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines when tested at varying concentrations. The results indicated a dose-dependent response, suggesting potential for development as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research investigating the inhibition of bile-salt-dependent lipase by sulfonamide compounds found that this compound effectively reduced enzyme activity by over 50% at specific concentrations, highlighting its potential role in metabolic research .

Mechanism of Action

The mechanism by which N-Butyl-N-(4-nitrophenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group in the compound plays a crucial role in its reactivity, allowing it to participate in various biochemical processes.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It may interact with cellular receptors, influencing signal transduction processes.

Comparison with Similar Compounds

Structural and Substituent Effects

- N-(4-Methoxy-2-Nitrophenyl)-N-(Methylsulfonyl)Methanesulfonamide (): Substituents: Contains a methoxy group (electron-donating) and a nitro group (electron-withdrawing) on the aromatic ring, along with two methylsulfonyl groups. Conformational Features: The nitro group is twisted (dihedral angle = 14.69°), and intramolecular hydrogen bonds stabilize the structure.

N-{4-Fluoro-3-Nitrophenyl}Methanesulfonamide () :

- Substituents : A fluorine atom (strong electron-withdrawing) and a nitro group at meta positions.

- Molecular Weight : 234.2 g/mol, significantly lower than the target compound (estimated ~287 g/mol).

- Key Difference : Fluorine substitution may increase metabolic stability compared to the butyl group, which could enhance lipophilicity and membrane permeability .

(S)-N-((4-Methoxyphenyl)(Naphthalen-1-yl)Methyl)-4-Methylbenzenesulfonamide () :

- Substituents : Bulky naphthyl and methoxyphenyl groups.

- Stereochemical Purity : 99% enantiomeric excess, with [α]D²⁰ = +2.5 (CHCl₃).

- Key Difference : The chiral center and aromatic bulkiness in contrast with the achiral, simpler para-nitrophenyl/butyl system in the target compound, affecting solubility and receptor-binding interactions .

Physicochemical and Spectral Properties

Biological Activity

N-Butyl-N-(4-nitrophenyl)methanesulfonamide is a sulfonamide derivative that exhibits a range of biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a butyl chain and a para-nitrophenyl moiety. The molecular formula is , with a molecular weight of approximately 270.31 g/mol. The presence of the nitro group is significant as it can influence the compound's reactivity and biological activity.

Biological Activities

1. Antitumor Activity:

Research indicates that sulfonamide derivatives, including this compound, exhibit antitumor properties. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation across various cancer cell lines, including colon, liver, lung, and gastric cancers .

2. Antibacterial Activity:

Sulfonamides are traditionally known for their antibacterial properties. This compound may share this characteristic, as compounds with similar structures have demonstrated efficacy against bacterial infections by inhibiting folate synthesis pathways .

3. Anti-inflammatory Properties:

The compound may also exhibit anti-inflammatory effects. Sulfonamides are known to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-nitrobenzenesulfonyl chloride with butylamine under controlled conditions. This method allows for the efficient formation of the sulfonamide linkage while maintaining the integrity of the nitro group.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Butyl chain, para-nitro substitution | Antitumor, antibacterial |

| N-Methyl-N-(4-nitrophenyl)methanesulfonamide | Methyl substitution instead of butyl | Variable activity profile |

| N,N-Dimethyl-N-(4-nitrophenyl)methanesulfonamide | Additional dimethyl substitutions | Potentially altered pharmacological properties |

The table highlights how variations in substituents can lead to different biological activities, emphasizing the importance of SAR studies in drug development.

Case Studies

-

Anticancer Efficacy:

A study conducted on various sulfonamide derivatives demonstrated that those with para-substituted nitro groups exhibited enhanced antiproliferative effects against human cancer cell lines compared to their ortho or meta counterparts . -

Inhibition Studies:

Another research highlighted the inhibitory effects of related compounds on specific enzymes involved in cancer progression, suggesting that this compound could be evaluated for its potential as an enzyme inhibitor in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.